2-Bromo-9-phenyl-9H-carbazole
Overview
Description
2-Bromo-9-phenyl-9H-carbazole is an organic compound with the molecular formula C18H12BrN. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of a bromine atom at the 2-position and a phenyl group at the 9-position of the carbazole ring system .
Mechanism of Action
Target of Action
It is known that this compound is used as a reactant for the preparation of oled screens and electronic devices , suggesting that its targets could be the organic materials used in these devices.
Mode of Action
It is known that this compound is used in the synthesis of materials for oled screens and electronic devices , indicating that it may interact with other compounds to form complex structures that exhibit desirable electronic properties.
Biochemical Pathways
Given its use in the synthesis of materials for oled screens and electronic devices , it is likely involved in pathways related to electronic conduction and light emission.
Pharmacokinetics
As a synthetic compound used in the production of electronic devices
Result of Action
Given its use in the synthesis of materials for oled screens and electronic devices , it can be inferred that its action results in the formation of materials with specific electronic and optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-9-phenyl-9H-carbazole can be synthesized through various methods. One common approach involves the bromination of 9-phenylcarbazole using N-bromosuccinimide (NBS) in an organic solvent such as tetrahydrofuran (THF) at room temperature . Another method includes the palladium-catalyzed tandem reaction of anilines and 1,2-dihaloarenes under microwave irradiation, which significantly reduces reaction times and is compatible with various functional groups .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions using N-bromosuccinimide or similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-phenyl-9H-carbazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions to form various derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions to form complex carbazole derivatives.
Major Products Formed
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in the synthesis of organic electronic materials and pharmaceuticals .
Scientific Research Applications
2-Bromo-9-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: It is used in the preparation of organic light-emitting diodes (OLEDs) and other electronic devices.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Its derivatives are used in the development of conducting polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
9-(2-Bromophenyl)-9H-carbazole: Similar structure but with the bromine atom at a different position.
3-Bromo-9-phenylcarbazole: Another brominated derivative of carbazole.
Uniqueness
2-Bromo-9-phenyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it particularly useful in the synthesis of advanced materials and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-9-phenylcarbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN/c19-13-10-11-16-15-8-4-5-9-17(15)20(18(16)12-13)14-6-2-1-3-7-14/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOODLDGRGXOSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94994-62-4 | |
Record name | 2-Bromo-9-phenylcarbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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